molecular formula C6H7N B073674 N,N-Dideuterioaniline CAS No. 1122-59-4

N,N-Dideuterioaniline

Cat. No. B073674
Key on ui cas rn: 1122-59-4
M. Wt: 95.14 g/mol
InChI Key: PAYRUJLWNCNPSJ-ZSJDYOACSA-N
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Procedure details

A 200 mL roundbottom flask was charged with 1-bromo-2-nitrobenzene (Alfa Aesar; 2.10 g, 10.40 mmol), Pd2(dba)3 (Aldrich; 119.6 mg, 2.5 mol%), racemic BINAP (Strem; 197.8 mg, 3.1 mol%), and cesium carbonate (Aldrich; 4.87 g, 14.95 mmol). The flask was evacuated and backfilled with N2 (3x), and then anhydrous toluene (20 mL) was added. Aniline (Acros; 1.20 mL, 13.2 mmol) was added followed by additional toluene (30 mL), and the mixture was allowed to stir at room temperature for 5 minutes before being placed in a 100 °C oil bath. After heating overnight, the reaction was allowed to cool and was partitioned between EtOAc and water. The aqueous layer was extracted with EtOAc (2x), and the combined organics were concentrated under reduced pressure. The crude material was purified by silica gel chromatography (gradient elution; Rf in 90:10 hexanes:EtOAc = 0.54) to give a red-orange solid. 1.89 g of solid was collected.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.0149 mol
Type
reagent
Reaction Step One
Quantity
0.03 L
Type
solvent
Reaction Step Two
Quantity
0.0132 mol
Type
reactant
Reaction Step Three

Identifiers

CUSTOM
530
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.0149 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.03 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.0132 mol
Type
reactant
Smiles
C1=CC=C(C=C1)N
Step Four
Name
Quantity
0.0104 mol
Type
reactant
Smiles
C1=CC=C(C(=C1)[N+](=O)[O-])Br
Step Five
Name
Quantity
0.000318 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
0.000131 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)NC2=CC=CC=C2[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD 84.87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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